molecular formula C17H20BF3N2O3 B1403238 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole CAS No. 1379615-57-2

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole

Cat. No.: B1403238
CAS No.: 1379615-57-2
M. Wt: 368.2 g/mol
InChI Key: OFKMBPZXIVHLOT-UHFFFAOYSA-N
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Description

The compound “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group and a 4-trifluoromethoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and the two substituent groups. The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group would add steric bulk to the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the nature of its substituent groups would influence properties such as its solubility, melting point, and boiling point .

Scientific Research Applications

Structural and Molecular Analysis

  • Synthesis and Characterization : Studies have synthesized variants of this compound, confirming their structures through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and single-crystal X-ray diffraction. Such analyses are essential for understanding the molecular composition and properties of these compounds (Liao, Liu, Wang, & Zhou, 2022).

  • Density Functional Theory (DFT) Studies : DFT calculations have been performed to analyze the molecular structure of these compounds, providing insights into their electronic properties and potential reactivity (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Synthesis and Applications in Organic Chemistry

  • Intermediate in Biologically Active Compounds : Some derivatives of this compound have been identified as intermediates in the synthesis of biologically active molecules, indicating their potential utility in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Suzuki-Miyaura Cross-Coupling : These compounds have been utilized in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic chemistry for creating carbon-carbon bonds, essential for constructing complex organic molecules (Rheault, Donaldson, & Cheung, 2009).

Advancements in Material Science

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-5-7-14(8-6-12)24-17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMBPZXIVHLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115158
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379615-57-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379615-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole

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